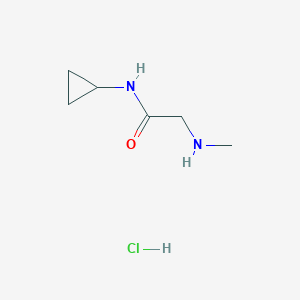

N-Cyclopropyl-2-(methylamino)acetamide hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of N-Cyclopropyl-2-(methylamino)acetamide hydrochloride follows established International Union of Pure and Applied Chemistry nomenclature conventions, providing a comprehensive framework for understanding its molecular structure and chemical properties. The compound's official IUPAC name is N-cyclopropyl-2-(methylamino)acetamide;hydrochloride, which accurately reflects the presence of the cyclopropyl group attached to the nitrogen atom of the acetamide functionality, along with the methylamino substituent and the hydrochloride salt formation. This nomenclature system enables precise identification and communication among researchers working with this compound across different scientific disciplines.

The Chemical Abstracts Service registry number for this compound is 2089649-92-1, which serves as a unique identifier in chemical databases and literature searches. The molecular formula C₆H₁₃ClN₂O indicates the presence of six carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, reflecting both the organic base and the hydrochloric acid component. The compound's PubChem Compound Identification number is 137948345, providing an additional standardized reference for database searches and cross-referencing with related chemical information.

Alternative systematic names and synonyms include 2089649-92-1, N-cyclopropyl-2-(methylamino)acetamide;hydrochloride, and N-CYCLOPROPYL-2-(METHYLAMINO)ACETAMIDE HCL, demonstrating the various naming conventions employed across different chemical databases and suppliers. The Simplified Molecular Input Line Entry System representation is CNCC(=O)NC1CC1.Cl, which provides a standardized textual notation for the compound's structure that can be interpreted by chemical software and databases. The International Chemical Identifier string InChI=1S/C6H12N2O.ClH/c1-7-4-6(9)8-5-2-3-5;/h5,7H,2-4H2,1H3,(H,8,9);1H offers another standardized representation that includes connectivity information and stereochemical details.

| Property | Value |

|---|---|

| IUPAC Name | N-cyclopropyl-2-(methylamino)acetamide;hydrochloride |

| CAS Registry Number | 2089649-92-1 |

| PubChem CID | 137948345 |

| Molecular Formula | C₆H₁₃ClN₂O |

| SMILES Notation | CNCC(=O)NC1CC1.Cl |

| InChI Key | FLQAIVCYPHKAMC-UHFFFAOYSA-N |

Properties

IUPAC Name |

N-cyclopropyl-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-7-4-6(9)8-5-2-3-5;/h5,7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQAIVCYPHKAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089649-92-1 | |

| Record name | Acetamide, N-cyclopropyl-2-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089649-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

N-Cyclopropyl-2-(methylamino)acetamide hydrochloride is a cyclic amine compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive understanding of this compound.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of cyclopropyl carboxamide derivatives, including this compound. Research indicates that these compounds exhibit significant activity against the asexual stages of Plasmodium falciparum, with an effective concentration (EC50) of approximately 40 nM, demonstrating no cytotoxic effects on human cells . The mechanism involves targeting the cytochrome b gene in the parasite's mitochondrial DNA, suggesting a novel approach for antimalarial drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction alters their activity, leading to various biological effects. For instance, the compound has been shown to inhibit certain pathways involved in cellular metabolism and signal transduction.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclopropyl group significantly affect the compound's potency. For example, replacing the cyclopropyl group with aliphatic groups resulted in a considerable loss of activity. The optimal structure appears to be maintained with specific substitutions that enhance lipophilicity and binding affinity .

| Compound Variation | EC50 (µM) | Cytotoxicity (CC50 > µM) |

|---|---|---|

| Cyclopropyl Carboxamide | 0.04 | >40 |

| Methyl Substituted Cyclopropyl | >10 | >40 |

| Ethyl Group Substitution | 2.4 | >40 |

Case Study 1: Antihypertensive Effects

In animal models, compounds similar to this compound have demonstrated significant antihypertensive effects. For instance, a study reported that administration of related cyclopropyl compounds led to a marked reduction in blood pressure within two weeks of treatment. Dosages were adjusted based on patient response, highlighting the compound's potential for managing hypertension .

Case Study 2: Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies indicated that it could inhibit the growth of various cancer cell lines without exhibiting cytotoxicity towards normal human cells. This selective toxicity is crucial for developing cancer therapeutics that minimize side effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key physicochemical properties of N-cyclopropyl-2-(methylamino)acetamide hydrochloride with structurally related compounds:

Note: Molar mass inferred from analogs due to lack of direct data.

Key Observations:

- Lipophilicity: Aromatic or bulky substituents (e.g., p-tolyl in 6c , piperidinyloxy in ) increase logP, reducing aqueous solubility compared to the methylamino-cyclopropyl analog.

- Solubility : Hydrochloride salts (e.g., target compound, ) exhibit enhanced solubility, critical for drug delivery.

- Thermal Stability : Higher melting points (e.g., 147°C for 6c ) correlate with crystalline, aromatic-substituted analogs.

Comparative Challenges:

Preparation Methods

Starting Materials and Reagents

- Cyclopropylamine or cyclopropyl-containing intermediates.

- Methylamine or methylamino precursors.

- Acetic acid derivatives or acyl chlorides for amide bond formation.

- Hydrochloric acid for salt formation.

Synthetic Route Overview

The preparation can be divided into two main stages:

Synthesis of N-Cyclopropyl-2-(methylamino)acetamide (Parent Compound):

- The amide bond is formed by reacting cyclopropylamine with a suitable acetic acid derivative, such as chloroacetyl chloride or activated esters.

- Subsequently, the methylamino group is introduced at the 2-position, often via nucleophilic substitution or reductive amination methods.

Formation of the Hydrochloride Salt:

- The free base amide is treated with hydrochloric acid, typically in an organic solvent or aqueous medium, to precipitate or crystallize the hydrochloride salt, enhancing its solubility and stability.

Improved and Economical Process Insights

While direct literature on this compound preparation is limited, analogous cyclopropyl-containing amide hydrochlorides have been prepared using improved processes that emphasize safety, scalability, and cost-effectiveness.

-

A one-pot process is advantageous, where intermediate isolation is avoided, reducing yield loss and operational complexity. This involves sequential addition of reagents in a single solvent system, for example, toluene, which is economical and suitable for large-scale synthesis.

-

Use of milder bases such as sodium hydroxide, potassium carbonate, or alkali metal alkoxides is preferred over hazardous bases like sodium amide or sodium hydride, which are pyrophoric and difficult to handle on scale.

-

Polar aprotic solvents (dimethylacetamide, dimethylformamide, dimethyl sulfoxide), hydrocarbons (toluene, xylene), ethers (tetrahydrofuran), and alcohols (methanol, ethanol) are suitable depending on reaction step requirements.

-

Quaternary ammonium salts like tetra-n-butyl ammonium bromide can enhance reaction rates and yields in nucleophilic substitution steps.

Representative Preparation Procedure (Based on Analogous Processes)

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Condensation of cyclopropylamine with chloroacetyl chloride | Cyclopropylamine, chloroacetyl chloride, base (NaOH), solvent (toluene), 0–25°C | Formation of N-cyclopropyl chloroacetamide intermediate |

| 2 | Nucleophilic substitution with methylamine | Methylamine (aqueous or solution), solvent (ethanol or methanol), reflux | Introduction of methylamino group at 2-position |

| 3 | Hydrochloride salt formation | HCl gas or aqueous HCl, solvent (ethyl acetate or isopropanol), cooling | Precipitation/crystallization of hydrochloride salt |

| 4 | Purification | Recrystallization from suitable solvent | Ensures purity and proper polymorphic form |

Analytical and Process Optimization Data

While specific analytical data for this compound are sparse, analogous compounds have been characterized by:

- PXRD (Powder X-ray Diffraction): To confirm crystalline phase purity.

- Infrared Spectroscopy (IR): To verify amide and amine functional groups.

- Differential Scanning Calorimetry (DSC): To assess thermal stability and polymorph transitions.

Process optimization focuses on:

- Maximizing yield by avoiding intermediate isolation.

- Using single solvent systems to reduce costs.

- Employing safer bases and catalysts to improve scalability and safety.

Summary Table of Preparation Parameters

| Parameter | Options / Details | Comments |

|---|---|---|

| Base | Sodium hydroxide, potassium carbonate, sodium methoxide | Safer alternatives to sodium hydride/amides |

| Solvent | Toluene, dimethylacetamide, methanol, ethanol | Choice depends on reaction step |

| Catalyst | Tetra-n-butyl ammonium bromide (phase transfer) | Enhances substitution reactions |

| Temperature Range | 0°C to reflux | Controlled to avoid side reactions |

| Salt Formation Agent | Hydrochloric acid (HCl) | Forms stable hydrochloride salt |

| Purification Method | Recrystallization | Ensures high purity |

Research Findings and Considerations

- The use of a one-pot process reduces solvent changes and intermediate handling, leading to higher overall yields and cost savings.

- Avoidance of hazardous bases like sodium amide and sodium hydride enhances safety and facilitates large-scale production.

- Selection of appropriate solvents and catalysts is critical for reaction efficiency and product purity.

- The hydrochloride salt form improves the compound's physicochemical properties for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Cyclopropyl-2-(methylamino)acetamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed α-arylation of 2-chloroacetamides under controlled conditions. For example, N-Cyclopropyl-2-(p-tolyl)acetamide (a structural analog) was synthesized with a 67% yield using polar solvents and mild temperatures . Key parameters include:

- Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂).

- Reagents : Aryl halides or boronic esters as coupling partners.

- Purification : Column chromatography (e.g., PE/EA solvent systems) improves purity .

- Table : Representative Yields and Conditions:

| Product | Yield (%) | Key Conditions |

|---|---|---|

| N-Cyclopropyl-2-(p-tolyl)acetamide | 67 | Pd(OAc)₂, 80°C, 12h |

| N-Cyclopropyl-2-(naphthalen-1-yl)acetamide | 71 | Pd(dppf)Cl₂, DMF, 100°C |

Q. How can researchers characterize This compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Verify cyclopropyl and methylamino group integration (e.g., cyclopropyl protons appear as multiplet peaks at δ 0.5–1.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- Melting Point : Compare observed values (e.g., 60–147°C for analogs) to literature to assess purity .

Q. What stability considerations are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep at -20°C in anhydrous conditions to prevent hydrolysis of the acetamide group .

- Decomposition Risks : Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the cyclopropyl ring .

- Safety Precautions : Use PPE (gloves, goggles) due to limited toxicological data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for This compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR and HRMS data with structurally validated analogs (e.g., N-Cyclopropyl-2-(furan-3-yl)acetamide in ).

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR.

- Computational Modeling : Predict spectra via DFT calculations (e.g., Gaussian software) to identify discrepancies .

Q. What mechanistic insights exist for the biological activity of this compound, and how can they guide target validation?

- Methodological Answer :

- Hypothesized Targets : Similar acetamides (e.g., N-(3,5-difluorophenyl)-2-(methylamino)acetamide hydrochloride ) interact with GPCRs or enzymes via nucleophilic substitution at the chloroacetamide moiety .

- Experimental Validation :

Kinetic Assays : Measure enzyme inhibition (e.g., acetylcholinesterase) under varying pH and temperature.

Covalent Binding Studies : Use mass spectrometry to detect adducts with cysteine residues in target proteins .

Q. How can computational methods optimize the solubility and bioavailability of this compound?

- Methodological Answer :

- QSAR Modeling : Correlate logP values (e.g., calculated via PubChem ) with experimental solubility in PBS or DMSO.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability .

- Salt Form Screening : Test hydrochloride vs. freebase forms for enhanced aqueous solubility .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation (e.g., Ru-BINAP complexes) for cyclopropyl ring formation .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and impurity formation .

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to isolate enantiomers via diastereomeric salt formation .

Data Contradictions and Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.